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Compound of Interest

Compound Name: Patulin

Cat. No.: B7790437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the

mycotoxin patulin in a variety of fruits other than apples. Patulin, a secondary metabolite

produced by several fungal species, notably from the Penicillium, Aspergillus, and

Byssochlamys genera, is a potential food safety concern due to its toxic effects.[1][2][3][4]

While extensively studied in apples and apple-derived products, its presence in other fruits is

also a significant area of research. This document synthesizes quantitative data, details

experimental methodologies for its detection, and illustrates key related processes through

diagrams to support research and development efforts in food safety and toxicology.

Quantitative Data on Patulin Occurrence
The following tables summarize the findings from various studies on the concentration of

patulin in fruits other than apples. These data highlight the wide range of contamination levels

and the diversity of affected fruit types.

Table 1: Patulin Contamination in Pears and Pear Products
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Geograph
ic
Location

Product
Type

No. of
Samples

Positive
Samples
(%)

Patulin
Range
(µg/kg)

Mean
Patulin
Level
(µg/kg)

Referenc
e

Italy Pear Juice 39 64.1%
Not

specified
5.1 [5]

Italy
Pear Juice

(Organic)

Not

specified

Not

specified

Not

specified
11.46

Italy

Pear Juice

(Conventio

nal)

Not

specified

Not

specified

Not

specified
0.22

Argentina
Pear

Products
25 17% 1.2–94.7 12.6

Tunisia Pear Juice
Not

specified

Not

specified
5–231 47.6

Mazandara

n, Iran
Pear Juice 8 12.5% <50

Not

specified

Table 2: Patulin Contamination in Grapes and Grape Products
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Geograph
ic
Location

Product
Type

No. of
Samples

Positive
Samples
(%)

Patulin
Range
(µg/kg)

Mean
Patulin
Level
(µg/kg)

Referenc
e

Pakistan

Fresh

Table

Grapes

133 59.4%
Not

specified
33.8 - 90.9

Pakistan
Grape

Juice
39 84.6%

Not

specified
16.3

Argentina Grapes 50 10%
Up to

13,808
283

Czech

Republic

Grape

Must
23 43% 143-644 171

Germany
Grape

Juice

Not

specified

Not

specified
4.9-5.2

Not

specified

Germany
Grape

Must

Not

specified

Not

specified
3.5-80

Not

specified

South

Korea

Grape

Juice

Not

specified
17% 5.2–14.5

Not

specified

Austria
Grape

Juice

Not

specified
24%

Not

specified

Not

specified

Table 3: Patulin Contamination in Berries and Stone Fruits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b7790437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7790437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fruit Type
Geograph
ic
Location

No. of
Samples

Positive
Samples
(%)

Patulin
Range
(µg/kg)

Mean
Patulin
Level
(µg/kg)

Referenc
e

Apricot

Juice
Italy

Not

specified

Not

specified

Not

specified

Not

specified

Peach

Juice
Italy

Not

specified

Not

specified

Not

specified

Not

specified

Blackcurra

nt,

Blueberry,

Strawberry

Jams

Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

Dried

Rose,

Elderberry,

Blueberry,

Rowan,

Hawthorn,

Chokeberr

y

Not

specified
All positive

Not

specified

Cherries,

Strawberrie

s,

Raspberrie

s,

Mulberries,

Peaches

Various
Low

incidence

Not

specified
Low levels

Not

specified

Table 4: Patulin Contamination in Other Fruits and Fruit Products
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Fruit Type
Geograph
ic
Location

No. of
Samples

Positive
Samples
(%)

Patulin
Range
(µg/kg)

Mean
Patulin
Level
(µg/kg)

Referenc
e

Figs (dried) Turkey
Not

specified

Not

specified
Up to 151

Not

specified

Tomato

Products
Italy

Not

specified

Not

specified
7.15

Not

specified

Orange

Juice

South

Korea

Not

specified
8% 9.9–30.9

Not

specified

Oranges,

Apricots,

Lemons,

Guava

Pakistan 442 17-28%
>50 in 41-

56%

Not

specified

Experimental Protocols for Patulin Analysis
The accurate quantification of patulin in diverse fruit matrices requires robust analytical

methodologies. High-Performance Liquid Chromatography (HPLC) with UV detection and

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common

techniques employed.

A. Sample Preparation: Solid-Phase Extraction (SPE)

A prevalent method for extracting and cleaning up patulin from fruit juices involves Solid-Phase

Extraction (SPE).

Sample Pre-treatment: Spike fruit juice at various concentrations (e.g., 1, 2.5, 5, 10, 50, 100,

and 200 ppb) with a known amount of patulin standard for method validation.

SPE Cartridge: Oasis MAX 6cc is a commonly used cartridge.

Conditioning: Condition the cartridge with 6 mL of methanol.

Equilibration: Equilibrate the cartridge with 6 mL of water.
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Sample Loading: Load 2 mL of the spiked fruit juice onto the cartridge.

Washing:

Wash 1: 3 mL of 5mM ammonium acetate.

Wash 2: 3 mL of water.

Elution: Elute patulin with 4 mL of methanol.

Post-elution and Reconstitution: Evaporate the extracts to dryness under a stream of

nitrogen. Reconstitute the residue in a suitable solvent for analysis.

B. Analytical Determination: LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for patulin quantification.

Instrumentation: A typical system consists of a UHPLC system (e.g., Vanquish-Flex) coupled

to a triple quadrupole mass spectrometer (e.g., TSQ Fortis).

Chromatographic Separation: A C18 core-shell column is often used for separation.

Mobile Phase: A common mobile phase involves a gradient of water and methanol,

sometimes with additives like ammonium fluoride or acetic acid to improve peak shape and

ionization.

Mass Spectrometry: The analysis is typically performed in negative ion mode.

Validation: The method should be validated for linearity, accuracy, precision, limits of

detection (LODs), and limits of quantification (LOQs).

Visualizations
The following diagrams illustrate key conceptual and practical workflows related to patulin
contamination and analysis.
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Fungal contamination and patulin production pathway in fruits.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b7790437?utm_src=pdf-body-img
https://www.benchchem.com/product/b7790437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7790437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection

Fruit or Fruit Product

Sample Homogenization

Blending or Milling

Extraction

Solvent Extraction (e.g., Ethyl Acetate)

Cleanup

Solid-Phase Extraction (SPE)
or QuEChERS

Instrumental Analysis

HPLC-UV or LC-MS/MS

Data Analysis

Quantification against Standards

Result Reporting

Patulin Concentration (µg/kg)

Click to download full resolution via product page

A typical experimental workflow for patulin analysis in fruit samples.

Conclusion
The data presented in this guide underscore the importance of monitoring for patulin in a wide

range of fruits beyond apples. Pears, grapes, and various berries and stone fruits have all been
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shown to be susceptible to contamination. The provided experimental protocols offer a starting

point for laboratories aiming to develop and validate methods for patulin detection. The

illustrated workflows provide a clear visual representation of the contamination process and the

analytical steps required for accurate measurement. This information is crucial for risk

assessment, ensuring food safety, and for the development of mitigation strategies to reduce

consumer exposure to this mycotoxin. Continuous surveillance and research in this area are

essential to protect public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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